Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPBBSWVQVHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization of Alcohol Precursors
The primary synthetic route involves iodocyclization of a tertiary alcohol precursor under optimized conditions. As detailed in a peer-reviewed protocol, tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes iodination using iodine () and sodium bicarbonate () in anhydrous acetonitrile () at 0°C to room temperature. The reaction proceeds via electrophilic iodination, where acts as both an oxidizing agent and iodine source. The spirocyclic framework is stabilized by the tert-butyl carbamate group, which prevents undesired ring-opening side reactions.
Key steps :
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Dissolution of the alcohol precursor in dry under argon.
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Gradual addition of to the cooled (0°C) reaction mixture.
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Stirring at room temperature for 1 hour to ensure complete cyclization.
The crude product is purified via column chromatography using hexane as the eluent, yielding 91% of the target compound as a yellow oil.
Optimization Strategies
Stoichiometry and Solvent Effects
A molar ratio of 1:3 (alcohol:) is critical for maximizing yield. Excess ensures complete conversion while minimizing residual starting material. Acetonitrile is preferred for its polarity, which facilitates iodination without hydrolyzing the tert-butyl carbamate group.
Temperature Control
Maintaining the reaction at 0°C during iodine addition prevents exothermic side reactions. Subsequent warming to room temperature ensures kinetic control over the cyclization process.
Characterization and Analytical Data
Spectroscopic Confirmation
The compound is characterized by NMR, NMR, and high-resolution mass spectrometry (HRMS):
Purity and Yield
Column chromatography achieves >95% purity, as confirmed by thin-layer chromatography (TLC). The high yield (91%) underscores the efficiency of iodocyclization under these conditions.
Comparative Analysis with Related Spirocyclic Systems
Contrast with Alternative Iodination Methods
A patent describing tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate synthesis highlights hydrogenation and borane-dimethyl sulfide reduction. While these methods differ in target structure, they share common themes:
However, the absence of iodine in these steps limits direct comparability to the target compound’s synthesis.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under controlled temperature conditions to prevent over-oxidation.
Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily based on its ability to interact with biological macromolecules. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modulation of their activity. The spirocyclic structure provides rigidity and specificity in binding interactions, enhancing its potential as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but lacks the iodomethyl group, resulting in different reactivity and applications.
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:
Uniqueness
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the iodomethyl group, which imparts high reactivity and versatility in chemical transformations. Its spirocyclic structure also provides a rigid and specific framework for interactions with biological targets, making it a valuable compound in both research and industrial applications.
Biological Activity
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 381.25 g/mol. The compound features a spirocyclic structure, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Biological Activity
Research indicates that compounds with spirocyclic structures can exhibit significant biological activities, including:
- Antimicrobial Activity : Spiro compounds have been studied for their antimicrobial properties. For instance, similar spiro derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Certain spiro compounds are under investigation for their anticancer effects, particularly in targeting specific cancer cell lines. The unique structure may facilitate interactions with cellular targets involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that spirocyclic compounds might possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various spirocyclic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | Pseudomonas aeruginosa | 14 |
Study 2: Anticancer Activity
Another research focused on the anticancer properties of spirocyclic compounds. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Study 3: Neuroprotective Effects
A recent investigation examined the neuroprotective effects of related spiro compounds in models of oxidative stress. Results suggested that these compounds could reduce neuronal cell death and oxidative damage.
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?
The compound is typically synthesized via alkylation or substitution reactions. For example, tert-butyl-protected spirocyclic intermediates (e.g., tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) can undergo iodomethylation using iodomethane or iodinating agents under basic conditions. A common approach involves refluxing with potassium carbonate and alkyl halides (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) in acetonitrile, as demonstrated in analogous spirocyclic syntheses . Purification often employs chromatography or crystallization from diethyl ether .
Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the spirocyclic structure and iodomethyl substitution. NOESY experiments can resolve stereochemical ambiguities by correlating protons (e.g., tert-butyl groups with cyclopentane fragments) .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks, as in C₁₄H₂₄INO₃ with a theoretical mass of 381.26 g/mol) .
- Elemental Analysis : Used to verify purity and elemental composition (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes. Consult a physician immediately .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How is this compound applied in structure-activity relationship (SAR) studies for drug discovery?
The iodomethyl group serves as a versatile handle for further functionalization. For example:
- Kinase Inhibitors : The spirocyclic core is incorporated into EGFR inhibitors by coupling with quinazoline derivatives. Modifications at the iodomethyl position (e.g., replacing iodine with amines or fluorophores) can enhance binding affinity or selectivity .
- Anticonvulsants : Analogous compounds (e.g., tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]dec-8-ylcarbamate) are alkylated at the iodomethyl site to explore bioactivity .
Q. How can researchers resolve stereochemical ambiguities in derivatives of this compound?
- NOESY Correlations : Detect spatial proximity between tert-butyl protons and spirocyclic carbons to assign absolute configurations .
- Chemical Shift Anisotropy (CSA) : Computational modeling of δ(RS) values for key protons validates proposed stereochemistry .
- X-ray Crystallography : Provides definitive structural data but requires high-purity crystals, which can be challenging due to the compound’s oily consistency in intermediate steps .
Q. What methodological challenges arise in optimizing reaction yields for iodomethylated spirocycles?
- Byproduct Formation : Competing reactions (e.g., over-alkylation) may occur. Mitigate by controlling stoichiometry and reaction time (e.g., 6-hour reflux for optimal yield) .
- Purity Issues : Starting materials with 95% purity (common in commercial batches) can reduce yields. Recrystallization or flash chromatography is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
